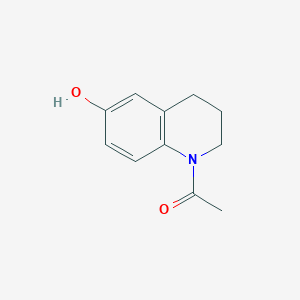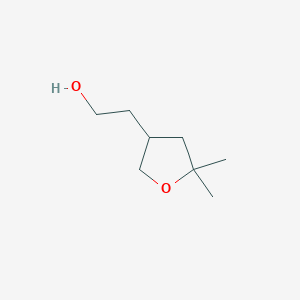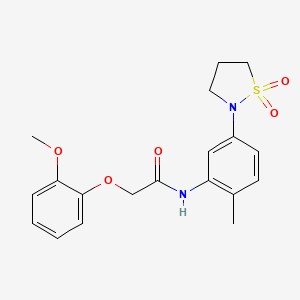![molecular formula C13H24N2O2 B2727996 tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate CAS No. 1823977-72-5](/img/structure/B2727996.png)
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate” is a chemical compound with the CAS Number: 1823977-72-5 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-13(5-4-6-13)9-14-8-10/h10,14H,4-9H2,1-3H3, (H,15,16) . This indicates that the compound contains a total of 42 bonds; 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Drug Discovery
- Meyers et al. (2009) described scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its potential in selective derivatization and as a precursor for novel compounds. This work demonstrates the utility of tert-butyl carbamates in synthesizing structures beyond the piperidine ring systems, contributing to drug discovery efforts by providing new chemical scaffolds (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009).
Chemical Transformations and Protecting Groups
- Lebel and Leogane (2005) explored a mild and efficient one-pot Curtius rearrangement for preparing tert-butyl carbamates, demonstrating the compound's role in generating protected amino acids. Their work emphasizes the compound's application in synthesizing bioactive molecules and protected intermediates, crucial for further chemical transformations (H. Lebel, Olivier Leogane, 2005).
Novel Reagents and Synthesis Methods
- Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids. This reagent offers advantages in stability and reactivity, underscoring the ongoing innovation in the synthesis and protection of amino acids and their derivatives for pharmaceutical applications (B. L. Maheswara Rao, Shaik Nowshuddin, A. Jha, M. Divi, M. A. N. Rao, 2017).
Advanced Chemical Scaffolds
- Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes, demonstrating the versatility of tert-butyl carbamates in accessing innovative scaffolds for drug discovery. Their work highlights the strategic use of these compounds in creating structures with potential pharmacological applications, thereby enriching the toolbox for medicinal chemistry (Bohdan A. Chalyk, A. Isakov, Maryna V. Butko, Kateryna V. Hrebeniuk, Olena V. Savych, O. V. Kucher, K. Gavrilenko, Tetiana V. Druzhenko, Vladimir S. Yarmolchuk, S. Zozulya, Pavel K. Mykhailiuk, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .
properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.5]nonan-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-13(5-4-6-13)9-14-8-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTTVQNWCHVKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCC2)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823977-72-5 |
Source


|
| Record name | tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2727915.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2727918.png)

![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727920.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2727923.png)
![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2727926.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid 2,2-dimethylpropyl ester](/img/structure/B2727930.png)

![5-Methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2727935.png)